molecular formula C24H21N3O5S B2994810 N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 851411-72-8

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2994810
CAS No.: 851411-72-8
M. Wt: 463.51
InChI Key: JWGJCINPUPMGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-pyridine class, characterized by a fused tricyclic core with a pyridine ring and chromene moiety. The substituents—4-methyl-5-oxo on the chromeno-pyridine scaffold and 4-(pyrrolidine-1-sulfonyl)benzamide at the 2-position—impart distinct physicochemical and biological properties.

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-15-14-20(25-22-18-6-2-3-7-19(18)32-24(29)21(15)22)26-23(28)16-8-10-17(11-9-16)33(30,31)27-12-4-5-13-27/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGJCINPUPMGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromeno[4,3-b]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions

The next step involves the attachment of the pyrrolidine-1-sulfonyl group. This can be done through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative. The final step is the formation of the benzamide moiety, which can be achieved through an amide coupling reaction using a suitable benzoyl chloride and the amine-functionalized intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the 5-oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The chromeno[4,3-b]pyridine core is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues in Chromeno-Pyridine Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Chromeno[4,3-b]pyridine 4-methyl-5-oxo; 4-(pyrrolidine-1-sulfonyl)benzamide ~465 (estimated) N/A Pyrrolidine sulfonyl enhances solubility; methyl-oxo stabilizes π-system .
C319-0202 (ChemDiv) Chromeno[4,3-b]pyridine 4-methyl-5-oxo; 2-(dibutylamino)acetamide ~450 N/A Dibutylamino group may improve lipophilicity but reduce aqueous solubility .
4-(4-Piperidinophenyl)-2-thioxo-tetrahydrochromeno[4,3-d]pyrimidin-5-one () Chromeno[4,3-d]pyrimidine Piperidine; thioxo group ~395 N/A Thioxo group and piperidine enhance drug-like properties and oral bioavailability .
2,4-Diamino-5-(4-hydroxy-6-methyl-2-oxo-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (3a, ) Chromeno[2,3-b]pyridine Hydroxy, methyl, carbonitrile ~420 317–318 (dec.) High thermal stability; polar substituents (carbonitrile) improve crystallinity .
N-(1-Benzyl-4-methylpiperidin-3-yl)-5-nitro-1-tosyl-pyrrolo[2,3-b]pyridine-4-amine () Pyrrolo[2,3-b]pyridine Tosyl, nitro, benzylpiperidine ~554 N/A Tosyl and nitro groups increase steric bulk; dihedral angles affect JAK inhibition .

Substituent Effects on Properties

  • Sulfonyl Groups: The pyrrolidine-1-sulfonyl in the target compound contrasts with the tosyl (p-toluenesulfonyl) group in .
  • Amino vs. Carbonitrile: The dibutylamino group in C319-0202 increases lipophilicity (logP ~3.5 estimated) compared to the carbonitrile in ’s compounds (logP ~2.8), affecting membrane permeability .

Biological Activity

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The compound can be synthesized through various multi-component reactions (MCRs), which are advantageous for their efficiency and atom economy. For example, the synthesis of related compounds has been achieved using nanoporous acid catalysts, leading to high yields of fused pyrazolo[4,3-e]pyridines known for their diverse biological activities, including antibacterial and anticancer properties .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance, derivatives of pyridinyl-pyrimidinyl compounds have shown higher anticancer activity against human lung cancer cell lines (A549) than established drugs like imatinib . The mechanisms often involve the induction of apoptosis and inhibition of tumor growth.

Antibacterial Properties

The compound's structural features suggest potential antibacterial activity. Studies have demonstrated that related sulfonamide derivatives possess moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis. The activity is attributed to the inhibition of bacterial enzymes and disruption of cellular processes .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. For example, derivatives bearing a pyrrolidine moiety have been shown to inhibit acetylcholinesterase (AChE) and urease effectively, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary infections .

The biological activities of this compound can be explained through several mechanisms:

  • Enzyme Inhibition : By binding to active sites of enzymes like AChE, the compound can prevent substrate interaction.
  • DNA Interaction : Some derivatives may intercalate with DNA or inhibit topoisomerases, disrupting replication and transcription processes in cancer cells.
  • Antioxidant Activity : Certain structural elements contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

StudyCompoundActivityFindings
Dihydrochromeno derivativesAnticancerHigher efficacy than imatinib against A549 cells
Sulfonamide derivativesAntibacterialModerate activity against S. typhi and B. subtilis
Pyridinyl-pyrimidinyl compoundsEnzyme inhibitionStrong AChE inhibition with IC50 values < 2 μM

Q & A

Q. What synthetic methodologies are commonly employed for chromeno-pyridine derivatives like N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide?

Answer: Chromeno-pyridine scaffolds are typically synthesized via pseudo-four-component reactions involving salicylaldehydes, malononitrile, and substituted pyridinones. For example, refluxing salicylaldehyde derivatives with malononitrile and 6-hydroxy-4-methylpyridin-2(1H)-one in pyridine yields chromeno[2,3-b]pyridines . Key variables include solvent choice (e.g., pyridine or ethanol), catalyst selection (e.g., p-toluenesulfonic acid), and reaction time (2–24 hours). Multi-step protocols may involve subsequent sulfonylation or functionalization, as seen in pyrrolidine-1-sulfonyl group introduction .

Q. How can researchers confirm the structural integrity of this compound?

Answer: Structural validation requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., chromeno-pyridine ring protons at δ 6.5–8.5 ppm; pyrrolidine sulfonyl groups at δ 2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) and isotopic patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intramolecular interactions (e.g., hydrogen bonds stabilizing the chromeno-pyridine core) .

Q. What preliminary pharmacological targets are associated with this compound?

Answer: Chromeno-pyridines are explored for:

  • Enzyme inhibition : Potential targeting of kinases (e.g., Janus kinases) or proteases due to the sulfonyl-pyrrolidine moiety’s electrophilic properties .
  • Receptor modulation : Structural analogs show activity as selective glucocorticoid receptor (GR) modulators, with halogenation of pendent aryl rings tuning agonist/antagonist efficacy .
  • Antibacterial activity : Pyrrolidine sulfonyl groups may disrupt bacterial cell wall synthesis, as seen in related oxadiazole-pyrrolidinone derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Answer:

  • Halogenation : Introducing electron-withdrawing groups (e.g., Cl, F) on the chromeno-pyridine ring enhances receptor binding affinity and metabolic stability .
  • Sulfonyl group modification : Replacing pyrrolidine-1-sulfonyl with piperazine or morpholine sulfonamide alters solubility and selectivity (e.g., reduced hERG liability) .
  • Scaffold hybridization : Fusion with thieno[2,3-d]pyrimidin-4(3H)-one cores improves oral bioavailability by modulating logP and polar surface area .

Q. How can contradictory data between computational predictions and experimental results be resolved?

Answer:

  • Docking vs. crystallography discrepancies : If molecular docking suggests a binding pose inconsistent with X-ray data (e.g., dihedral angle mismatches >10°), refine force field parameters or validate with mutagenesis studies .
  • ADMET predictions : Discrepancies in metabolic stability (e.g., CYP3A4 vs. microsomal assay results) require cross-validation using hepatocyte models or isotopic tracer studies .

Q. What computational strategies are effective for modeling this compound’s receptor interactions?

Answer:

  • Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to assess binding pocket flexibility (e.g., GR ligand-binding domain) over 100-ns trajectories .
  • Free energy perturbation (FEP) : Quantify ΔΔG contributions of substituents (e.g., sulfonyl vs. carbonyl groups) to binding affinity .
  • Quantum mechanics/molecular mechanics (QM/MM) : Analyze charge transfer in pyrrolo[2,3-b]pyridine systems during enzyme catalysis .

Q. What in vivo experimental designs are recommended for evaluating efficacy and toxicity?

Answer:

  • Rodent inflammation models : Use carrageenan-induced paw edema to assess anti-inflammatory activity (dose range: 1–30 mg/kg, oral) .
  • Toxicokinetics : Monitor plasma exposure (Cmax, AUC) and hepatotoxicity markers (ALT/AST) in Sprague-Dawley rats at 10× therapeutic dose .
  • Tissue distribution : Radiolabel the compound with ¹⁴C or ³H for whole-body autoradiography to quantify brain penetration and off-target accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.